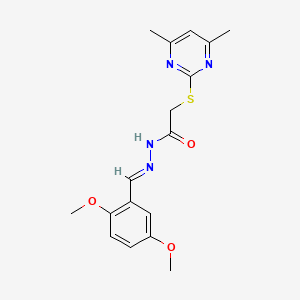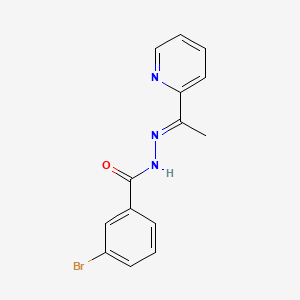![molecular formula C14H12BrN3O B3873509 4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide](/img/structure/B3873509.png)
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide
概要
説明
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyridine ring connected through an ethylideneamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide typically involves the condensation of 4-bromobenzoyl chloride with 3-aminopyridine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or titanium compounds can also enhance the efficiency of the reaction, leading to higher purity and yield of the final product.
化学反応の分析
Types of Reactions
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
作用機序
The mechanism of action of 4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(1-phenylethyl)benzamide
- 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
Uniqueness
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide is unique due to its specific structural features, such as the presence of both a bromine atom and a pyridine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(12-3-2-8-16-9-12)17-18-14(19)11-4-6-13(15)7-5-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDLSZURGNFKI-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]methyl]benzoate](/img/structure/B3873432.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-5-iodobenzamide](/img/structure/B3873438.png)
![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![2-[4-[(E)-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3873453.png)
![8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine](/img/structure/B3873472.png)

![N-[(E)-pyridin-2-ylmethylideneamino]pyrazine-2-carboxamide](/img/structure/B3873484.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)
![2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B3873494.png)

![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![2-(4-chlorophenyl)-4-[(3-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873526.png)
